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molecular formula C12H10O2 B1594345 [1,1'-Biphenyl]-3,3'-diol CAS No. 612-76-0

[1,1'-Biphenyl]-3,3'-diol

Cat. No. B1594345
M. Wt: 186.21 g/mol
InChI Key: VZQSBJKDSWXLKX-UHFFFAOYSA-N
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Patent
US08313669B2

Procedure details

146 g (0.392 mol) of 3,3′-dibenzyloxybiphenyl are dissolved in 1.5 I of THF and hydrogenated to completion on a Pd/C catalyst. The catalyst is filtered off, the filtrate is evaporated, and the residue is filtered through silica gel with toluene/ethyl acetate, giving biphenyl-3,3′-diol as a colourless solid.
Name
3,3′-dibenzyloxybiphenyl
Quantity
146 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([O:21]CC3C=CC=CC=3)[CH:16]=2)[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1>C1COCC1.[Pd]>[C:15]1([C:11]2[CH:12]=[CH:13][CH:14]=[C:9]([OH:8])[CH:10]=2)[CH:20]=[CH:19][CH:18]=[C:17]([OH:21])[CH:16]=1

Inputs

Step One
Name
3,3′-dibenzyloxybiphenyl
Quantity
146 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C1=CC(=CC=C1)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
FILTRATION
Type
FILTRATION
Details
the residue is filtered through silica gel with toluene/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)O)C1=CC(=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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